Ginsenoside Rk2
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Overview
Description
Ginsenoside Rk2: is a naturally occurring compound found in the roots of Panax ginseng, a traditional medicinal herbThis compound is part of the protopanaxadiol group of ginsenosides and has been studied for its potential therapeutic effects, particularly in the context of cancer and liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside Rk2 can be synthesized through the dehydration of ginsenoside Rh2. The process involves treating ginsenoside Rh2 with formic acid at a concentration of 0.01% and a temperature of 120°C for 4 hours. This method yields this compound along with other minor ginsenosides .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of ginsenosides from ginseng roots followed by chemical transformation. The roots are first pulverized and extracted with methanol. The extract is then subjected to acid treatment to convert major ginsenosides into minor ones, including this compound .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside Rk2 undergoes various chemical reactions, including:
Dehydration: Conversion from ginsenoside Rh2 to this compound through the loss of a water molecule.
Oxidation and Reduction: These reactions can modify the hydroxyl groups and other functional groups on the ginsenoside molecule.
Substitution: Replacement of sugar moieties attached to the ginsenoside structure
Common Reagents and Conditions:
Formic Acid: Used in the dehydration process.
Methanol: Used for extraction from ginseng roots.
Major Products Formed:
This compound: The primary product of the dehydration of ginsenoside Rh2.
Other Minor Ginsenosides: Such as ginsenoside Rh3, which can be formed alongside this compound
Scientific Research Applications
Chemistry: Ginsenoside Rk2 is used in the study of chemical transformations and the synthesis of other ginsenosides. Its unique structure makes it a valuable compound for understanding the chemical behavior of triterpenoid saponins .
Biology: In biological research, this compound is studied for its effects on cellular processes. It has been shown to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Medicine: this compound has potential therapeutic applications in the treatment of cancer and liver diseases. It has been found to inhibit the growth of cancer cells and alleviate symptoms of alcoholic liver disease by regulating inflammasome signaling pathways .
Industry: In the pharmaceutical industry, this compound is explored for its potential as an active ingredient in drugs targeting cancer and liver diseases. Its ability to modulate various biological pathways makes it a promising candidate for drug development .
Mechanism of Action
Ginsenoside Rk2 exerts its effects through multiple mechanisms:
Apoptosis Induction: It promotes the programmed cell death of cancer cells by activating apoptotic pathways.
Inflammation Regulation: It modulates inflammasome signaling pathways, reducing inflammation in liver diseases.
Cell Proliferation Inhibition: It inhibits the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth .
Comparison with Similar Compounds
Ginsenoside Rh2: The precursor of ginsenoside Rk2, also known for its anticancer properties.
Ginsenoside Rg3: Another ginsenoside with similar therapeutic effects, particularly in cancer treatment.
Ginsenoside Rk1: Shares structural similarities with this compound and is also produced through dehydration processes .
Uniqueness: this compound is unique due to its specific structure and the particular pathways it modulates. While other ginsenosides like Rh2 and Rg3 also exhibit anticancer properties, this compound’s ability to regulate inflammasome signaling pathways sets it apart, making it particularly effective in treating liver diseases .
Biological Activity
Ginsenoside Rk2 is a rare dammarane-type triterpenoid saponin derived from ginseng, known for its diverse biological activities. Recent studies have highlighted its potential in various therapeutic areas, particularly in anti-inflammatory and neuroprotective contexts. This article presents a comprehensive overview of the biological activity of this compound, supported by case studies and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is classified as a dehydroprotopanaxadiol saponin, and its molecular formula is C30H50O9. This structure allows it to interact with various biological pathways, influencing cellular functions.
1. Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties, particularly in models of ulcerative colitis (UC). A study demonstrated that Rk2 significantly promoted cell viability and suppressed apoptosis in human colorectal adenocarcinoma Caco-2 cells under UC conditions. The compound reduced the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in a concentration-dependent manner. Mechanistically, Rk2 was shown to inhibit the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MEK) pathway by upregulating SIRT1, which further attenuated inflammation .
2. Neuroprotective Effects
Research has indicated that this compound can protect neurons from damage caused by oxidative stress and inflammation. In an animal model of alcoholic liver disease (ALD), Rk2 administration resulted in reduced serum aminotransferase levels and improved liver histology. The compound acted as an NLRP3 inflammasome inhibitor, mitigating alcohol-induced liver inflammation and enhancing intestinal barrier function . These findings suggest that Rk2 may have broader implications for neuroprotection against various neurodegenerative conditions.
3. Cytotoxicity Against Cancer Cells
This compound has also been investigated for its cytotoxic effects on cancer cells. In vitro studies demonstrated that Rk2 exhibited cytotoxicity against several human cancer cell lines, including colorectal and breast cancer cells. The mechanisms of action include the induction of apoptosis and inhibition of cell proliferation . The compound's ability to modulate inflammatory responses may further enhance its anticancer potential by creating a less favorable environment for tumor growth.
Ulcerative Colitis Model Study
In a controlled study involving co-cultured human intestinal epithelial THP-1 cells and Caco-2 cells, this compound was administered at varying concentrations. The results indicated:
- Cell Viability : Increased significantly with higher concentrations of Rk2.
- Apoptosis : Reduced apoptosis rates were observed.
- Cytokine Levels : Notable decreases in IL-1β, IL-6, and TNF-α were recorded.
The study concluded that this compound effectively restores cellular function in models of ulcerative colitis through modulation of inflammatory pathways .
Alcoholic Liver Disease Study
In an experimental model using mice subjected to chronic ethanol feeding, this compound was administered at doses of 5 mg/kg and 30 mg/kg. Key findings included:
- Liver Injury Markers : Significant reduction in serum aminotransferase levels.
- Histological Improvements : Enhanced liver histology with decreased lipid accumulation.
- Inflammatory Response : Inhibition of the NLRP3 inflammasome signaling pathway.
These results indicate that this compound may serve as a promising therapeutic agent for ALD and related inflammatory conditions .
Research Findings Summary
Activity | Mechanism of Action | Key Findings |
---|---|---|
Anti-inflammatory | Inhibition of ERK/MEK pathway | Reduced cytokine release (IL-1β, IL-6) in UC models |
Neuroprotective | NLRP3 inflammasome inhibition | Alleviated liver inflammation in ALD models |
Cytotoxicity | Induction of apoptosis | Effective against various cancer cell lines |
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10,22-32,37-41H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGBQZAELMGYNO-YMWSGFAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the potential therapeutic benefits of Ginsenoside Rk2 and how does it work at the molecular level?
A: Studies suggest that this compound may be effective in the treatment of Ulcerative Colitis (UC) []. In vitro studies using human cell models of UC have shown that this compound can protect against inflammation and cell death []. Mechanistically, this compound appears to work by inactivating the Extracellular signal-regulated kinase/Mitogen-activated protein kinase (ERK/MEK) pathway []. This pathway is involved in regulating various cellular processes, including inflammation. This compound increases the levels of Sirtuin 1 (SIRT1) protein, which in turn leads to the dephosphorylation (inactivation) of ERK and MEK, thereby attenuating the inflammatory response [].
Q2: Besides UC, are there other diseases this compound might be effective against?
A: Research indicates that this compound shows promise in combatting alcoholic liver disease []. While the specific mechanisms require further investigation, early findings point towards its regulatory influence on NLRP3 and NLRP6 inflammasome signaling pathways, which are central to inflammatory responses [].
Q3: How does heat processing of ginseng impact this compound levels?
A: Heat processing, like steaming, can significantly increase the concentration of this compound in ginseng []. Studies analyzing the ginsenoside composition of ginseng leaves steamed multiple times found a 2.6-fold increase in this compound after nine steaming cycles []. This process appears to convert polar protopanaxadiol-type ginsenosides into less polar forms, including this compound, through dehydration reactions []. This highlights how traditional preparation methods can impact the medicinal properties of ginseng.
Q4: Are there any ongoing efforts to develop this compound into a pharmaceutical product?
A: While specific details about ongoing drug development efforts are not available in the provided research, one study describes a patented process for preparing a ginseng extract enriched with this compound []. This extract, intended for potential use in preventing or treating cancer and allergy-mediated diseases, demonstrates the growing interest in harnessing the therapeutic potential of this compound [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.